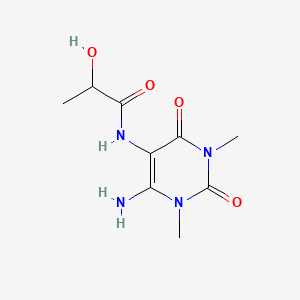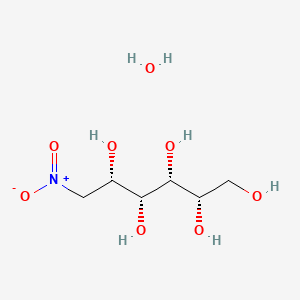
Triglycerol stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triglycerol stearate, also known as triglycerol monostearate, is a compound formed by the esterification of glycerol with stearic acid. It is a type of glycerolipid, specifically a triester, where three molecules of glycerol are esterified with one molecule of stearic acid. This compound is commonly used as an emulsifier in food, cosmetics, and pharmaceuticals due to its ability to stabilize mixtures of oil and water.
準備方法
Synthetic Routes and Reaction Conditions: Triglycerol stearate can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of an acidic catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete esterification.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves mixing glycerol and stearic acid in large reactors, followed by heating and stirring to achieve uniform mixing and reaction. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Triglycerol stearate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and stearic acid.
Saponification: When treated with a strong base, such as sodium hydroxide, this compound undergoes saponification to form glycerol and sodium stearate (soap).
Oxidation: this compound can be oxidized to produce various oxidation products, including aldehydes, ketones, and carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Saponification: Sodium hydroxide, water, elevated temperature.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), controlled temperature.
Major Products Formed:
Hydrolysis: Glycerol and stearic acid.
Saponification: Glycerol and sodium stearate.
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
科学的研究の応用
Triglycerol stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Utilized in the development of controlled-release formulations for pharmaceuticals.
Industry: Widely used as an emulsifier in food products, cosmetics, and personal care items to stabilize mixtures of oil and water.
作用機序
The mechanism of action of triglycerol stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound’s hydrophilic glycerol backbone and hydrophobic stearic acid tail allow it to interact with both water and oil phases, forming a stable interface. This property makes it an effective emulsifier in various applications.
Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it functions mainly as an emulsifier. in biological systems, it can interact with lipid membranes and influence membrane fluidity and stability.
類似化合物との比較
Triglycerol stearate can be compared with other similar compounds, such as:
Glyceryl monostearate: A monoester of glycerol and stearic acid, used as an emulsifier and thickening agent.
Glyceryl distearate: A diester of glycerol and stearic acid, used as an emulsifier and stabilizer.
Triglycerol monolaurate: An ester of glycerol and lauric acid, used as an emulsifier and antimicrobial agent.
Uniqueness: this compound is unique due to its specific combination of glycerol and stearic acid, which provides it with distinct emulsifying properties. Its ability to stabilize emulsions and its compatibility with various formulations make it a valuable compound in multiple industries.
特性
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKOCMUOOWGDP-HCWZZVAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O12P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
![6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566411.png)
